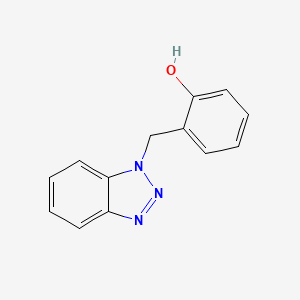

2-Benzotriazol-1-ylmethyl-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

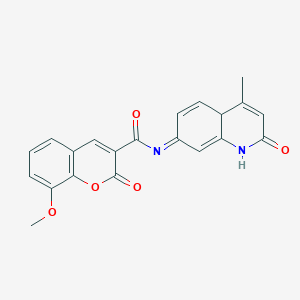

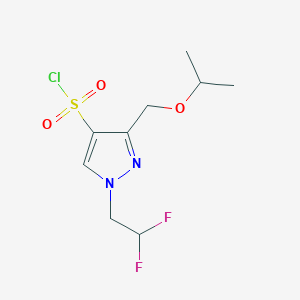

2-Benzotriazol-1-ylmethyl-phenol , also known by various synonyms such as 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol , is a chemical compound with the empirical formula C30H29N3O . It is commonly used as a UV absorber due to its ability to protect against ultraviolet (UV) radiation. The compound’s molecular weight is approximately 447.57 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzotriazole core with a phenolic hydroxyl group and a methyl-phenylethyl substituent at positions 2 and 4, respectively. The compound’s aromatic rings contribute to its UV-absorbing properties .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Ultraviolet Absorption and Stabilization

- 2-Benzotriazol-1-ylmethyl-phenol is notable for its role as an ultraviolet absorber, extensively used in industrial applications. The transalkylation reaction involving 2-(2′H-benzotriazol-2′-yl)phenols with t-alkyl groups has been a focus of research, facilitating the preparation of these compounds for UV protection purposes (Rosevear & Wilshire, 1985).

Environmental Detection and Toxicity

- Concerns about the environmental impact and potential toxicity of phenolic benzotriazoles, such as this compound, have been raised. These compounds, due to their widespread use in consumer products, have been detected in various environmental matrices, prompting investigations into their toxicity and human exposure (Mutlu et al., 2022).

Chemical Degradation and Environmental Accumulation

- The resistance of benzotriazole UV stabilizers (BUVs) to biological and chemical degradation, leading to environmental accumulation, has been a subject of study. Research on the chemical oxidation of these compounds using peracetic acid in combination with d-electron metal ions offers insights into potential degradation methods (Kiejza, Karpińska & Kotowska, 2022).

Synthetic Auxiliary Applications

- The utility of this compound in the synthesis of various compounds has been explored. This includes its use in the synthesis of substituted diarylmethanes, heterocyclic analogues, and its role in facilitating reactions with various benzenoid and heteroaromatic compounds (Katritzky, Lan & Lam, 1991).

Role in Organic Chemistry

- Its application in organic chemistry is further highlighted through the synthesis of polysubstituted benzo[b]furans, demonstrating the versatility of this compound in creating complex organic structures (Katritzky, Lan & Zhang, 1993).

Inhibition of Brass Corrosion

- The use of benzotriazole, including derivatives like this compound, in corrosion inhibition, especially in brass, has been studied. This application is significant in protecting metals from environmental degradation (Asan et al., 2005).

Catalysis in Polymerization

- Research on zinc complexes supported by amino-benzotriazole phenoxide ligands, derived from this compound, shows their efficacy as catalysts in the ring-opening polymerization of ε-caprolactone and β-butyrolactone (Li et al., 2011).

Propiedades

IUPAC Name |

2-(benzotriazol-1-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-8-4-1-5-10(13)9-16-12-7-3-2-6-11(12)14-15-16/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOATFGYAMSIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333461 |

Source

|

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

132980-32-6 |

Source

|

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)

![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)

![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)

![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)

![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)